molecular formula C10H16F3NO2 B7973013 Cyclohexanecarboxamide,N-methoxy-N-methyl-4-(trifluoromethyl)-

Cyclohexanecarboxamide,N-methoxy-N-methyl-4-(trifluoromethyl)-

Cat. No.: B7973013
M. Wt: 239.23 g/mol
InChI Key: WJCUJEIPAKWLID-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- is a chemical compound with the molecular formula C10H16F3NO2 It is a derivative of cyclohexanecarboxamide, characterized by the presence of methoxy, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- typically involves the reaction of cyclohexanecarboxylic acid with methoxyamine and methylamine in the presence of a trifluoromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

    Reduction: Formation of cyclohexanemethanol derivatives.

    Substitution: Formation of various substituted cyclohexanecarboxamide derivatives.

Scientific Research Applications

Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and methyl groups contribute to the compound’s stability and reactivity, enabling it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler derivative without the methoxy, methyl, and trifluoromethyl groups.

    N-Methoxy-N-methylcyclohexanecarboxamide: Lacks the trifluoromethyl group.

    N-Methyl-N-methoxy-cyclohexanecarboxamide: Another derivative with similar functional groups but different structural arrangement.

Uniqueness

Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

N-methoxy-N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCUJEIPAKWLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(CC1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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